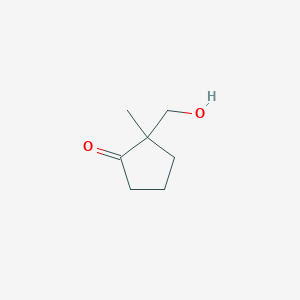
2-(Hydroxymethyl)-2-methylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-methylcyclopentan-1-one is an organic compound characterized by a cyclopentane ring substituted with a hydroxymethyl group and a methyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing 2-(Hydroxymethyl)-2-methylcyclopentan-1-one involves the aldol condensation of cyclopentanone with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the desired compound.
-
Grignard Reaction: : Another synthetic route involves the reaction of cyclopentanone with methylmagnesium bromide (a Grignard reagent) followed by the addition of formaldehyde. This method requires careful control of reaction conditions to ensure the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-(Hydroxymethyl)-2-methylcyclopentan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
-
Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: :
Propriétés
Numéro CAS |
10316-60-6 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(5-8)4-2-3-6(7)9/h8H,2-5H2,1H3 |
Clé InChI |
AUALHRBQAJTKPR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)

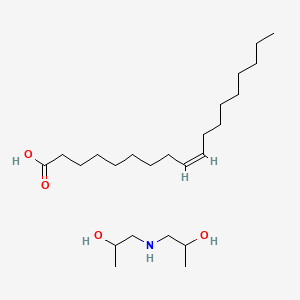
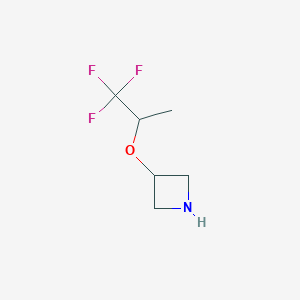

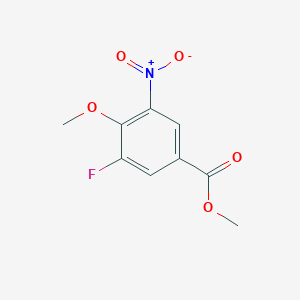
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)

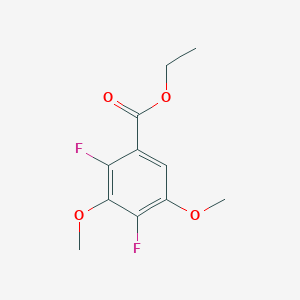
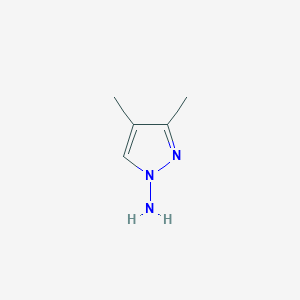

![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
